Product packaging for Atlantinone A(Cat. No.:CAS No. 1229025-12-0)

Atlantinone A

Cat. No.: B2820289
CAS No.: 1229025-12-0
M. Wt: 442.552
InChI Key: LISLGICORSJAKO-UHFFFAOYSA-N
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Description

Atlantinone A ( 1229025-12-0) is a meroterpenoid naturally produced by several Penicillium fungal species, including the psychrotolerant Penicillium ribeum and cheese-associated species such as P. solitum and P. commune . This compound features a complex pentacyclic structure with a molecular formula of C 26 H 34 O 6 and a molecular weight of 442.500 g/mol . Its structure is characterized by an ent- 5α,14β-androstane skeleton and a distinctive 10,3α lactone bridge, making it the first known meroterpene to exhibit an α configuration at the C-3 position . The primary research interest in this compound stems from its structural similarity to the andrastin family of compounds, which are potent protein farnesyltransferase inhibitors . Farnesyltransferase is a key enzyme in the post-translational modification of Ras and other proteins involved in oncogenic signaling pathways, making its inhibitors a significant focus in anticancer research . While initial bioactivity screening showed that this compound itself did not exhibit antimicrobial activity, its structural analogy to bioactive andrastins warrants further investigation into its potential cytotoxic and chemosensitizing properties . Researchers can utilize this compound as a standard in metabolomic studies of fungi, for exploring biosynthetic pathways of meroterpenoids, and as a lead structure for developing novel anticancer agents . This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O6 B2820289 Atlantinone A CAS No. 1229025-12-0

Properties

IUPAC Name

methyl 6-hydroxy-4,5,7,10,14,14-hexamethyl-8,17-dioxo-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadeca-3,6-diene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-13-12-16-23(5,26(21(30)31-7)19(28)14(2)18(27)24(13,26)6)10-8-15-22(3,4)17-9-11-25(15,16)20(29)32-17/h12,15-17,27H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIBRQVYYFOBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3C24CCC(C3(C)C)OC4=O)(C5(C1(C(=C(C5=O)C)O)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Data Tables

Isolation of this compound from Penicillium ribeum

This compound was first isolated from the psychrotolerant, or cold-tolerant, fungus Penicillium ribeum. nih.govnih.govgeomar.deresearchgate.net The compound was identified and its structure confirmed through extensive analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) experiments. nih.govnih.govgeomar.de

In a specific study, an ethyl acetate (B1210297) extract of Penicillium ribeum (strain IBT 16537) was subjected to high-speed countercurrent chromatography (HSCCC). nih.gov Through UV-guided fractionation, a specific fraction was further purified using high-performance liquid chromatography (HPLC) to yield pure this compound. nih.gov The molecular formula of the isolated compound was determined to be C₂₆H₃₄O₆ by high-resolution electron impact mass spectrometry (HREIMS). nih.gov

Initially, this compound was known to be produced by P. hirayamae only after chemical epigenetic manipulation. nih.govnih.govgeomar.de However, the study of P. ribeum demonstrated that this fungus produces this compound under standard laboratory growth conditions. nih.gov

Identification of Additional Penicillium Species as this compound Producers under Standard Cultivation Conditions

Further investigations using HPLC-UV-MS analysis have revealed that several other species within the genus Penicillium are capable of producing this compound under standard laboratory conditions. nih.govresearchgate.net Many of these species are commonly associated with cheese. nih.govgeomar.deresearchgate.net

Penicillium solitum has been identified as a producer of this compound under standard cultivation conditions. nih.govnih.govresearchgate.net This species is known for its presence in various environments, including cheese and pome fruits. wikipedia.org

Penicillium discolor is another species that readily produces this compound. nih.govnih.govresearchgate.net This species is also noted for having a complete this compound gene cluster. researchgate.net

Penicillium commune has been confirmed to produce this compound under standard growth conditions. nih.govnih.govresearchgate.net A strain of this fungus, QSD-17, isolated from marine sediment, has also been identified as a source of other meroterpenoids. researchgate.netmdpi.com

Research has shown that Penicillium caseifulvum is a producer of this compound. nih.govnih.govresearchgate.net

Penicillium palitans is also a known producer of this compound under standard laboratory conditions. nih.govnih.govresearchgate.net Similar to P. discolor, closer examination of its genome has revealed the presence of a complete this compound cluster. researchgate.net

Table 1: Penicillium Species Producing this compound Under Standard Conditions

Species NameReference
Penicillium ribeum nih.govnih.govgeomar.deresearchgate.net
Penicillium solitum nih.govnih.govresearchgate.net
Penicillium discolor nih.govnih.govresearchgate.net
Penicillium commune nih.govnih.govresearchgate.net
Penicillium caseifulvum nih.govnih.govresearchgate.net
Penicillium palitans nih.govnih.govresearchgate.net

Penicillium novae-zeelandiae

Studies have demonstrated that Penicillium novae-zeelandiae is one of the species capable of readily producing this compound. nih.govresearchgate.netnih.govgeomar.de Analysis using High-Performance Liquid Chromatography (HPLC) combined with UV-Vis and mass spectrometry has confirmed its production on common laboratory media such as Czapek Yeast Autolysate (CYA) and Yeast Extract Sucrose (YES) agars. nih.govresearchgate.net

Penicillium monticola

Similar to P. novae-zeelandiae, Penicillium monticola has been identified as a natural producer of this compound. nih.govresearchgate.netnih.govgeomar.de Its ability to synthesize this meroterpenoid under standard growth conditions was confirmed through the same analytical chemistry techniques, highlighting the compound's presence across various species in the Penicillium genus. nih.govresearchgate.net

Environmental and Ecological Niche of this compound-Producing Fungi

The fungi that naturally produce this compound are often found in specific and sometimes extreme environments, suggesting unique ecological roles and adaptations.

Psychrotolerant Fungi Origin

This compound was first isolated from a naturally producing fungus, Penicillium ribeum, which is characterized as a psychrotolerant organism. nih.govnih.gov This means it can thrive at low temperatures. The production of such secondary metabolites may be part of the fungus's adaptation and survival strategy in cold environments, such as the arctic ice from which other psychrotolerant Penicillium strains have been isolated. nih.gov

Cheese-Associated Fungi Context

A significant number of the Penicillium species that produce this compound, including P. solitum, P. discolor, P. commune, and P. caseifulvum, are frequently found as contaminants or ripening agents in various types of cheeses. nih.gov This association raises the possibility that this compound could be present in cheese products. nih.gov The production of andrastin A, a proposed precursor to this compound, is also noted in the blue cheese mold P. roqueforti. nih.govresearchgate.netnih.gov

Epigenetic Modulation for this compound Production in Fungal Strains

The discovery of this compound is a key example of how chemical epigenetics can be used to unlock the production of novel secondary metabolites from fungi by activating gene clusters that are typically silent under normal laboratory conditions. nih.govresearchgate.net

Activation of Silent Biosynthetic Pathways in P. hirayamae and P. citreonigrum via Chemical Epigenetic Manipulations

This compound was first reported as a product resulting from the chemical epigenetic manipulation of Penicillium hirayamae and an Atlantic-Forest-soil-derived strain of Penicillium citreonigrum. nih.govnih.govacs.orgresearchgate.net Researchers found that treating cultures of these fungi with a DNA methyltransferase (DNMT) inhibitor, specifically 5-azacytidine (B1684299), induced profound changes in their secondary metabolite profiles. acs.orgnih.govfrontiersin.org This treatment led to the activation of a previously silent biosynthetic pathway, resulting in the production and excretion of this compound, along with other metabolites. researchgate.netfrontiersin.org In the case of P. citreonigrum, the addition of 50 μM 5-azacytidine to the culture medium was sufficient to trigger the production of atlantinones A and B. researchgate.net This demonstrated that while these fungal strains possess the genetic blueprint for producing this compound, the expression of these genes is epigenetically repressed until stimulated by a chemical modifier. nih.gov

Effect of Epigenetic Modifiers (e.g., 5-azacytidine) on this compound Yield and Metabolome Profile

Epigenetic modification is a powerful strategy for activating silent or low-expressed biosynthetic gene clusters (BGCs) in fungi to induce the production of novel or cryptic secondary metabolites. researchgate.netelsevierpure.com This is often achieved by using chemical modifiers that alter DNA methylation or histone acetylation, two key mechanisms that regulate gene expression. mdpi.comnih.gov DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine, are commonly used for this purpose. mdpi.comum.ac.ir By inhibiting DNA methylation, these agents can lead to the remodeling of chromatin from a tightly packed, transcriptionally silent state (heterochromatin) to a more open, accessible state (euchromatin), thereby allowing for the expression of previously silent genes. researchgate.netelsevierpure.com

The discovery of this compound is a prime example of this approach. The compound was first detected and isolated only after the chemical epigenetic manipulation of Penicillium hirayamae. nih.govnih.govgeomar.de In its natural state under standard laboratory conditions, this particular fungus did not produce detectable amounts of this compound, indicating that its biosynthetic pathway was silent. Treatment with an epigenetic modifier triggered the expression of the necessary genes, leading to the production and subsequent identification of the compound. This demonstrates that what may be a product of a silent pathway in one species can be a regularly produced metabolite in others. researchgate.net

The use of 5-azacytidine has been shown to profoundly alter the metabolic profile of various fungi, including species of Penicillium. tandfonline.comresearchgate.net While specific data on the modulation of this compound yield is primarily linked to its initial discovery from a silent pathway, studies on related fungi illustrate the broader effects of these modifiers on the fungal metabolome. For instance, treating the endophytic fungus Penicillium sp. KMU18029 with 5-azacytidine led to the isolation of a new polyketone compound and four other known compounds that were not detected in the untreated culture. researchgate.net Similarly, application of 5-azacytidine to cultures of Cochliobolus lunatus induced the production of entirely new classes of compounds, including α-pyrones and isocoumarins, which were absent in the control cultures. nih.govfrontiersin.org

The table below provides examples of how 5-azacytidine has been used to alter the secondary metabolite profiles in various fungi, highlighting the potential of this technique to unlock cryptic natural products.

Table 2: Research Findings on the Effect of 5-Azacytidine on Fungal Metabolomes

Fungal Species Concentration of 5-Azacytidine Key Findings Reference(s)
Penicillium hirayamae Not specified in abstracts Induced the production of this compound from a silent biosynthetic pathway. nih.govresearchgate.net
Penicillium sp. KMU18029 Not specified in abstract Induced the production of one new and four previously undetected known compounds. researchgate.netnih.gov
Cochliobolus lunatus 10 μM Caused significant changes in the secondary metabolite profile, leading to the isolation of new α-pyrones and known isocoumarins not produced in control cultures. nih.govfrontiersin.org
Shiraia bambusicola Not specified in abstract Induced a "fluffy" phenotype and significantly decreased hypocrellin production. The expression of 4,046 genes was altered. frontiersin.orgnih.gov

Biosynthetic Pathways and Genetic Determinants of Atlantinone a

Proposed Biosynthesis of Atlantinone A from Andrastin A

This compound is believed to originate from Andrastin A through a series of enzymatic reactions researchgate.netrsc.orgresearchgate.netnih.gov. This proposed pathway highlights the structural relationship between the two compounds, with this compound featuring modifications not present in Andrastin A.

The conversion of Andrastin A to this compound involves critical enzymatic modifications, notably oxidation events. Specifically, research indicates that oxidation at the C-3 and C-10 positions of the Andrastin A precursor plays a crucial role in the formation of this compound researchgate.netrsc.org. These oxidative steps are proposed to facilitate stereochemical inversions and the introduction of functional groups characteristic of this compound.

A key stereochemical feature of this compound is the configuration at its C-3 position, which is reported to be in the alpha (α) configuration researchgate.netrsc.orgnih.gov. The proposed biosynthetic pathway suggests that this α-configuration is established during the transformation from Andrastin A. This stereochemical outcome may result from a stereospecific reduction following oxidation at C-3, or the subsequent lactone formation might lock the molecule in this specific configuration rsc.orgnih.gov.

Identification and Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The production of secondary metabolites like this compound in fungi is typically governed by specialized biosynthetic gene clusters (BGCs) plos.orgnih.govjmicrobiol.or.krbiorxiv.orgmdpi.comchalmers.se. While specific studies detailing the complete characterization of the this compound BGC are ongoing, research on related compounds provides insights.

Studies on Penicillium species have revealed that strains capable of producing this compound often possess genetic elements that are also involved in the biosynthesis of Andrastin A researchgate.netresearchgate.net. This suggests a common evolutionary origin or shared precursor pathways for these meroterpenoids. The close relationship between the BGCs for this compound and Andrastin A implies that many genes may encode enzymes for shared biosynthetic steps.

While sharing common genetic machinery with Andrastin A biosynthesis, the pathway leading to this compound must diverge to incorporate the specific structural modifications. These divergent steps are likely encoded by unique genes within the this compound BGC, responsible for transformations such as the aforementioned oxidations at C-3 and C-10, which differentiate this compound from its precursor researchgate.netresearchgate.net.

Role of Specific Enzymes in this compound Biosynthesis

The precise roles of individual enzymes in this compound biosynthesis are still being elucidated, but based on related pathways, several enzyme classes are expected to be involved. These likely include:

Cytochrome P450 Monooxygenases: These enzymes are frequently implicated in oxidative modifications of natural products, including hydroxylation and epoxidation, which are crucial for transforming Andrastin A into this compound rsc.orgacs.org.

Ketoreductases (KRs) and Short-Chain Dehydrogenases (SDRs): Enzymes of these classes are involved in reduction reactions, potentially playing a role in establishing the stereochemistry at C-3 rsc.org.

Terpene Cyclases (TCs): While the initial precursor is terpenoid-derived, TCs are typically involved in the cyclization of terpene chains. Their role in the direct conversion of Andrastin A to this compound might be indirect, or they may act on earlier intermediates.

Other Oxidoreductases and Tailoring Enzymes: Various other enzymes are likely involved in the late-stage modifications that finalize the structure of this compound.

Table 1: Key Enzymes and Proposed Transformations in this compound Biosynthesis

Enzyme Class (Hypothetical)Proposed Transformation(s)Role in this compound Formation
Cytochrome P450 MonooxygenaseOxidation at C-3; Oxidation at C-10Introduces hydroxyl groups and potentially facilitates stereochemical changes.
Ketoreductase (KR) / SDRReduction of C-3 carbonyl (potentially stereoselective)Establishes the stereochemistry at C-3, likely leading to the α-configuration.
Other Oxidoreductases/Tailoring EnzymesVarious modifications (e.g., epoxidation, lactonization)Completes the structural features of this compound from intermediates.

Compound Name List:

this compound

Andrastin A

Investigation of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes that play a pivotal role in the oxidative modification of a vast array of substrates, including the tailoring of complex natural products like meroterpenoids mdpi.commdpi.com. These enzymes are frequently involved in introducing hydroxyl groups, epoxides, or other oxygenated functionalities, which are critical for the structural diversity and biological activity of secondary metabolites researchgate.netuniprot.orguniprot.org.

In the context of this compound biosynthesis, while specific P450s directly responsible for each step are still under investigation, insights can be drawn from related compounds. For instance, in the biosynthesis of Atlantinone B, a closely related meroterpenoid, the cytochrome P450 enzyme AtlD has been identified as crucial for forming the characteristic lactone-bridged ring and performing a stereoselective 16β-hydroxylation rsc.orgfigshare.com. This suggests that P450s are likely involved in late-stage oxidative modifications of this compound precursors, potentially contributing to its specific functionalization and stereochemistry nih.govresearchgate.net. The general involvement of P450s in fungal secondary metabolism highlights their importance in generating the structural complexity observed in meroterpenoids mdpi.comresearchgate.net.

Analysis of Meroterpenoid Cyclases

The formation of the complex carbon skeletons of meroterpenoids often relies on terpene cyclases, enzymes that catalyze the cyclization of isoprenoid precursors nih.govresearchgate.net. These cyclases are responsible for folding the linear or monocyclic terpene chains into intricate polycyclic structures, which then serve as scaffolds for further modifications by other enzymes, including P450s.

A proposed biosynthetic pathway for this compound suggests its derivation from andrastin A mdpi.comresearchgate.netnih.govresearchgate.net. Andrastin A itself is a meroterpenoid whose biosynthesis involves terpene cyclases. For example, enzymes like AdrI, AusL, and Trt1 have been characterized for their roles in cyclizing common farnesyl pyrophosphate-derived intermediates into tetracyclic carbocationic species, which then undergo deprotonation at different positions to yield various meroterpenoids researchgate.net. While the specific cyclases involved in the direct precursor pathway to this compound are yet to be definitively identified, the structural relationship to andrastin A implies the involvement of similar cyclization mechanisms. Research on Atlantinone B has identified a terpene cyclase, AtlC, which uniquely accepts a demethylated substrate to generate bicyclic meroterpenoids, demonstrating the diverse catalytic capabilities of meroterpenoid cyclases rsc.orgfigshare.com. The study of these enzymes is key to understanding how the characteristic fused ring systems of meroterpenoids like this compound are assembled.

Comparative Genomics and Metabolomics for Pathway Elucidation

The advent of genomics and metabolomics has revolutionized the discovery and characterization of natural product biosynthetic pathways ugent.befrontiersin.orgnih.govfrontiersin.org. Comparative genomics allows for the identification of biosynthetic gene clusters (BGCs) within the genomes of producing organisms, while metabolomics provides a comprehensive profile of the metabolites produced. By correlating genomic data with metabolic profiles, researchers can pinpoint genes responsible for specific biosynthetic steps and map entire pathways researchgate.netfrontiersin.org.

In the case of this compound, comparative genomic analyses have been instrumental in identifying its biosynthetic gene cluster. Notably, a complete this compound cluster has been identified in Penicillium discolor and Penicillium palitans researchgate.net. This discovery is significant as it provides the genetic blueprint for this compound production. By comparing the genomes of different Penicillium species and analyzing their metabolomes, researchers can identify conserved genes and pathways, as well as species-specific variations that lead to different secondary metabolites frontiersin.org. This integrated approach is crucial for unraveling pathways, especially for compounds whose production might be "silent" or low under standard laboratory conditions mdpi.com.

Heterologous Expression Systems for this compound Biosynthesis Studies

Heterologous expression systems offer a powerful strategy to study and reconstitute the biosynthesis of fungal secondary metabolites, particularly those encoded by silent or difficult-to-manipulate gene clusters in their native hosts mdpi.comnih.gov. By cloning entire BGCs into well-characterized and genetically tractable host organisms, researchers can express the genes under controlled conditions, characterize the encoded enzymes, and produce the target compounds.

Commonly used heterologous hosts for fungal secondary metabolites include filamentous fungi such as Aspergillus oryzae and Aspergillus niger, which possess established genetic tools and are known for their ability to express complex gene clusters mdpi.comnih.govfrontiersin.org. The identification of the this compound biosynthetic gene cluster in Penicillium species opens the door for its heterologous expression. By transferring this cluster into a suitable host like A. oryzae, scientists can potentially activate the pathway, characterize the functions of individual enzymes (including P450s and cyclases), and optimize the production of this compound rsc.orgmdpi.comnih.gov. Successful heterologous expression of other fungal meroterpenoid pathways, such as those for monacolin K and terrequinone A, demonstrates the efficacy of this approach for natural product discovery and production nih.govfrontiersin.org.

Table 1: this compound Production from Penicillium ribeum

OrganismYield (mg)Purification Method(s)Reference
Penicillium ribeum6.8HSCCC, HPLC mdpi.com

HSCCC: High-Speed Countercurrent Chromatography; HPLC: High-Performance Liquid Chromatography.

Advanced Methodologies for Isolation and Purification of Atlantinone a

Extraction Techniques from Fungal Cultures

The initial step in obtaining Atlantinone A involves extracting it from the biomass or culture broth of the producing fungus. Penicillium ribeum (IBT 16537) has been identified as a source of this compound, with extraction typically performed using organic solvents.

Ethyl acetate (B1210297) (EtOAc) is a commonly employed solvent for the extraction of meroterpenoids like this compound from fungal cultures. The process typically involves macerating or soaking the fungal material in the solvent to dissolve the target compounds. For large-scale isolation, a significant quantity of fungal biomass is processed. For instance, an extract from Penicillium ribeum (IBT 16537) was prepared by extracting the contents of 250 Petri dishes with 2.5 L of ethyl acetate for 16 hours at room temperature. This procedure yielded approximately 2.4 g of dried crude extract after solvent evaporation.

Table 1: Extraction of this compound from Fungal Cultures

ParameterValue/Description
Fungal StrainPenicillium ribeum (IBT 16537)
Extraction SolventEthyl Acetate (EtOAc)
Extraction Time16 hours
Extraction Scale250 Petri dishes
Crude Extract Yield2.4 g

Other methods for extracting metabolites from fungal cultures, such as from cell-free supernatant (CFS), also utilize ethyl acetate, where it is added to the filtrate, mixed vigorously, and the ethyl acetate layer is separated.

Chromatographic Separation Strategies

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from these impurities.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is highly effective for the initial fractionation of complex natural product mixtures. It avoids the irreversible adsorption issues associated with solid stationary phases, leading to higher recovery rates.

For this compound, HSCCC has been successfully employed using a solvent system composed of n-Heptane, ethyl acetate (EtOAc), methanol (B129727) (MeOH), and water in a specific ratio, typically (1:1:1:1, v/v/v/v). The separation is performed using the upper phase as the mobile phase and the lower phase as the stationary phase within a specialized HSCCC apparatus, such as the PharmaTech CCC-1000. The process involves running the system at a controlled flow rate (e.g., 3 mL/min) and revolution speed. Crude fractions, often around 200–250 mg dissolved in a portion of the mobile phase, are loaded onto the column. The separation is often guided by UV detection, allowing for the collection of specific fractions enriched in the target compound. In a typical procedure, five fractions were collected using UV-guided fractionation, with the fifth fraction being further purified by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Table 2: High-Speed Countercurrent Chromatography (HSCCC) for Initial Fractionation

ParameterDetailsOutcome
InstrumentPharmaTech CCC-1000 HSCCC
Solvent Systemn-Heptane : EtOAc : MeOH : Water (1:1:1:1, v/v/v/v)
PhasesMobile Phase: Upper Phase; Stationary Phase: Lower Phase
ConditionsCoil Volume: 325 mL; Flow Rate: 3 mL/min; Sample Loading: 200-250 mg (dissolved in 30 mL mobile phase)Five fractions collected via UV-guided fractionation. The 5th HSCCC fraction was further purified by HPLC.
Yield (from 5th fraction)6.8 mg of pure this compound (after HPLC purification)

Other HSCCC solvent systems, such as n-hexane/ethyl acetate/methanol/water (4:8:2:4, v/v/v/v) or ethyl acetate-methanol-water (10:1:10, v/v), have also been utilized for similar natural product purifications, demonstrating the versatility of this technique.

Following HSCCC, High-Performance Liquid Chromatography (HPLC) is typically employed for the final purification of this compound, ensuring a high degree of purity. Reversed-phase HPLC (RP-HPLC) is the most common mode for this purpose.

RP-HPLC separates compounds based on their hydrophobicity. It utilizes a non-polar stationary phase (commonly C18 bonded silica) and a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) (ACN) or methanol (MeOH), often with an acidic additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

While specific published HPLC conditions for this compound are detailed in conjunction with HSCCC, the general principles involve using a C18 column. The mobile phase composition is usually a gradient, starting with a higher proportion of the aqueous phase and increasing the organic modifier concentration to elute more hydrophobic compounds. Detection is typically performed using a UV detector, monitoring absorbance at wavelengths where this compound exhibits significant absorption (e.g., 210-254 nm). UV-guided fractionation allows for the collection of peaks corresponding to this compound as they elute from the column. This final purification step aims to achieve a purity level of >95%.

Table 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

ParameterCondition/Description
TechniquePreparative Reversed-Phase HPLC (RP-HPLC)
Column TypeC18 (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient elution using Acetonitrile (ACN) or Methanol (MeOH) with Water, often containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Flow RateTypically 1.0 mL/min for analytical scale, preparative scale adjusted accordingly.
DetectionUV detection (wavelengths typically between 210-254 nm)
Purity AchievedHigh purity (>95%)

High-Performance Liquid Chromatography (HPLC) for Final Purification

Criteria for Purity Assessment in Natural Product Isolation

Assessing the purity of isolated natural products like this compound is critical. Several analytical techniques are employed to confirm both the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often using similar reversed-phase conditions as preparative HPLC, is used to determine the purity of the final product. The presence of a single, sharp peak at the characteristic retention time indicates high purity.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound, confirming its identity. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For this compound, HREIMS confirmed a molecular formula of C26H34O6.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H NMR, ¹³C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are indispensable for elucidating the complete structure of the compound. The spectral data, when compared to literature values or analyzed de novo, confirms the structural integrity and helps identify any trace impurities.

By employing these advanced extraction and chromatographic techniques, coupled with rigorous purity assessment methods, scientists can successfully isolate and characterize natural products such as this compound.

Spectroscopic and Crystallographic Approaches to Atlantinone a Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry and Conformation

Research findings have shown that the relative configuration of Atlantinone A, initially suggested by Nuclear Overhauser Effect (NOE) experiments, was in full agreement with single-crystal X-ray diffraction data. mdpi.comnih.gov The crystallographic analysis definitively established the presence of an ent-5α,14β-androstane skeleton. mdpi.com A key structural feature revealed by this analysis is a distinctive 10,3α lactone bridge. mdpi.com This bridge is significant as it forces the oxygen atom at the C-3 position into an α-configuration, an arrangement described as unusual for this class of meroterpenoids. mdpi.comnih.gov Typically, related compounds like the andrastins and citreohybridones feature a β-configuration at this position. nih.gov The conformation dictated by this lactone bridge is a critical aspect of this compound's molecular identity. mdpi.com

ParameterDescription
Crystal System Data not publicly available
Space Group Data not publicly available
Key Structural Features ent-5α,14β-androstane skeleton
10,3α lactone bridge
Determined Stereochemistry Confirmed relative and absolute configuration
Unusual α-configuration at C-3 due to lactone bridge

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the conjugated systems, or chromophores, within a molecule by measuring the absorption of UV or visible light. mdpi.com In the study of this compound, UV-Vis spectroscopy was instrumental in identifying the compound and characterizing its chromophoric system.

The initial detection of this compound in extracts of the fungus Penicillium ribeum was guided by its characteristic UV spectrum, which showed similarities to that of the known compound Andrastin A, suggesting a related structural backbone. mdpi.comnih.gov The UV absorption maxima for this compound were recorded in methanol (B129727), revealing key electronic transitions within the molecule. nih.gov The presence of a shoulder peak (sh) and a strong absorption peak indicates a complex chromophore, consistent with the conjugated enone system within the meroterpenoid structure. nih.gov

Wavelength (λmax)Molar Absorptivity (log ε)SolventInferred Chromophore
260 nm (shoulder)Not reportedMethanolConjugated system
281 nm4.56MethanolConjugated enone

Integration of Spectroscopic Data for Definitive Structural Elucidation

The unambiguous structural elucidation of a complex natural product like this compound is rarely achieved with a single technique. taylorandfrancis.com It requires the careful integration of data from multiple spectroscopic and analytical methods. researchgate.netnih.gov The process begins with determining the molecular formula and proceeds through piecing together the 2D structure and finally confirming the 3D stereochemistry. nih.govsemanticscholar.org

The molecular formula of this compound was established as C₂₆H₃₄O₆ by High-Resolution Electron Ionization Mass Spectrometry (HREIMS). nih.gov This information, indicating 10 degrees of unsaturation, provided the foundational atomic composition. nih.gov Subsequently, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, including COSY, HMQC, and HMBC, were employed to assemble the planar structure, connecting all the protons and carbons within the molecule's framework. nih.govresearchgate.net

While NMR provided the connectivity, Nuclear Overhauser Effect (NOE) experiments offered insights into the relative stereochemistry by measuring through-space proton-proton interactions. mdpi.comnih.gov These NOE correlations suggested the ent-5α,14β-androstane skeleton and the spatial relationships dictated by the 10,3α lactone bridge. mdpi.com However, the definitive confirmation of this relative configuration and the determination of the absolute stereochemistry were achieved through single-crystal X-ray diffraction analysis. mdpi.com The UV-Vis data complemented this structural work by confirming the nature of the conjugated system. nih.gov This synergistic use of mass spectrometry, multidimensional NMR, UV-Vis spectroscopy, and X-ray crystallography allowed for the complete and confident assignment of the structure of this compound. mdpi.comnih.govnih.gov

Chemical Synthesis and Semisynthesis Strategies for Atlantinone a and Analogs

Retrosynthetic Analysis of Atlantinone A

A retrosynthetic analysis for a total synthesis of this compound, a complex meroterpenoid, can be conceptualized by disconnecting the molecule into its primary biosynthetic precursors: a polyketide unit and a terpenoid unit. nih.gov This approach mirrors the logic of biosynthesis and lends itself to a convergent synthetic strategy, which involves the independent synthesis of complex fragments followed by their subsequent coupling. wikipedia.org

The key retrosynthetic disconnections are:

Lactone and Ether Linkages: The defining feature of this compound is its unique lactone bridge between C-10 and C-3. A primary disconnection would be the hydrolysis of this lactone, revealing a carboxylic acid at C-23 (derived from the polyketide moiety) and a hydroxyl group at C-3. This simplifies the target to a decorated andrastin-type skeleton.

Polyketide-Terpenoid Junction: The bond connecting the 3,5-dimethylorsellinic acid (DMOA) polyketide moiety to the terpenoid core is a critical point for disconnection. In biosynthesis, this linkage is formed via a prenyltransferase reaction. nih.gov A chemical synthesis could envision a late-stage coupling of a fully formed tetracyclic terpenoid core and an aromatic polyketide piece, perhaps through an aromatic alkylation or a cross-coupling reaction.

Tetracyclic Terpenoid Core: The andrastin skeleton can be further broken down. Strategic disconnections would aim to open the rings to reveal simpler, more accessible starting materials. For instance, intramolecular cyclizations, such as Diels-Alder or radical cyclizations, could be envisioned to construct the fused 6,6,6,5-ring system.

This analysis suggests a convergent synthesis where the DMOA-derived fragment and the tetracyclic terpenoid core are synthesized separately and then joined.

Total Synthesis Approaches to the Meroterpenoid Core Structure of this compound

While a total synthesis of this compound itself is not reported, progress toward the synthesis of the closely related (±)-Andrastin C provides significant insight into how the core terpenoid structure could be chemically assembled. acs.org The andrastin family of molecules shares the same 6,6,6,5-tetracarbocyclic skeleton as this compound. nih.gov

Construction of the Polyketide Moiety

The polyketide portion of this compound is 3,5-dimethylorsellinic acid (DMOA). nih.govresearchgate.net The synthesis of DMOA and its derivatives is well-established in organic chemistry. A typical laboratory synthesis would involve standard aromatic chemistry, starting from commercially available precursors like orcinol (B57675) or related phenols, followed by electrophilic aromatic substitution reactions (e.g., formylation and methylation) and subsequent oxidation to install the carboxylic acid group. In a convergent total synthesis, a protected version of DMOA would be prepared for coupling with the terpenoid fragment.

Construction of the Terpenoid Moiety

The primary challenge in synthesizing this compound lies in the stereocontrolled construction of its tetracyclic terpenoid core. Research directed at the synthesis of Andrastin C has outlined a potential pathway. acs.org This approach involves building the fused ring system sequentially.

Key steps in this strategy include:

Initial Ring Formation: Starting with a functionalized cyclohexenone derivative to build the initial A and B rings.

Annulation Reactions: Employing annulation strategies to construct the C and D rings onto the existing A/B ring system.

Stereochemical Control: Using stereoselective reactions, such as Luche reductions, to set the required stereocenters throughout the carbon skeleton. acs.org

The table below summarizes key reactions used in the synthetic approach toward the andrastin core.

Reaction Type Purpose Reagents/Conditions Reference
CyclopropanationIntroduction of functional group handleSimmons-Smith reaction acs.org
Partial HydrolysisUnmasking a ketoneAqueous acetic acid acs.org
α-MethylationIntroduction of a key methyl groupLDA, MeI acs.org
Ito–Saegusa oxidationFormation of an enoneSilyl enol ether formation, Pd(OAc)₂ acs.org
Luche ReductionStereoselective reduction of a ketoneCeCl₃·7H₂O, NaBH₄ acs.org

This linear sequence establishes the complex framework of the terpenoid moiety, which would then be ready for coupling.

Convergent Coupling Strategies

A convergent strategy offers advantages in efficiency by reducing the number of steps in the longest linear sequence. nih.gov In the context of this compound, this would involve coupling the presynthesized polyketide and terpenoid moieties. Biosynthesis achieves this by first attaching a farnesyl group to DMOA, followed by a cascade of cyclizations catalyzed by a terpene cyclase. nih.goviastate.edu

A chemical synthesis could employ several strategies:

Friedel-Crafts Alkylation: An activated derivative of the terpenoid core could be used to alkylate the electron-rich DMOA ring.

Cross-Coupling Reactions: Modern cross-coupling methods (e.g., Suzuki, Stille, or Negishi coupling) could be used if the two fragments are appropriately functionalized with halides/boronates and organometallic reagents.

After coupling, the final steps would involve functional group manipulations and the crucial lactone ring formation to yield the final this compound structure.

Semisynthesis of this compound Derivatives from Biosynthetic Precursors or Analogs

Given the complexity of a total synthesis, a semisynthetic approach starting from a readily available natural precursor is highly attractive.

The proposed biosynthetic pathway for this compound identifies Andrastin A as its direct precursor. nih.govmdpi.comnih.gov Researchers suggest that this compound is derived from Andrastin A through enzymatic oxidation at positions C-3 and C-10, leading to an inversion of stereochemistry at C-3 (from β to α) and the formation of the characteristic lactone bridge. nih.gov This biological blueprint provides a clear and viable strategy for a laboratory semisynthesis. The process would involve isolating Andrastin A from fungal cultures (such as Penicillium roqueforti or Penicillium chrysogenum) and then performing targeted chemical oxidations to mimic the biosynthetic transformation. researchgate.netnih.gov

Chemoenzymatic Approaches for Structural Modification

A chemoenzymatic strategy represents a sophisticated and potentially highly efficient method for synthesizing this compound. This approach would leverage the high selectivity of enzymes to perform transformations that are challenging to achieve with traditional chemical reagents.

The biosynthesis of the related compound Atlantinone B has been shown to involve a multifunctional cytochrome P450 enzyme, AtlD, which is responsible for forming the lactone-bridged ring and performing a stereoselective hydroxylation. acs.orgacs.org This finding strongly supports the feasibility of a chemoenzymatic approach for this compound.

A potential chemoenzymatic synthesis would involve:

Production of Precursor: Large-scale fermentation to produce the precursor, Andrastin A.

Enzymatic Conversion: Use of isolated enzymes (such as a P450 monooxygenase from the atlantinone biosynthetic gene cluster) or a whole-cell biotransformation system to convert Andrastin A into this compound. acs.org

This method could overcome the significant challenges of stereoselectivity and regioselectivity associated with the chemical oxidation of complex molecules, paving the way for the efficient production of this compound and its analogs for further study. nih.gov

No Published Studies on Targeted Derivatization of this compound for Structure-Activity Relationship Analysis

As of September 2025, a comprehensive review of scientific literature reveals no published research specifically detailing the targeted derivatization of this compound for the purpose of conducting structure-activity relationship (SAR) studies. While the unique structure of this compound, a meroterpenoid produced by several species of the Penicillium fungus, has garnered interest, efforts to systematically modify its chemical structure to probe its biological activities have not been reported in peer-reviewed journals. nih.govnih.gov

This compound is biosynthetically related to andrastin A, a compound known to exhibit potent anticancer properties as a farnesyltransferase inhibitor. nih.gov This relationship suggests that this compound and its potential derivatives could be of interest for pharmacological investigation. However, the scientific community has not yet published any accounts of semisynthetic strategies aimed at creating a library of this compound analogs to explore how specific structural modifications would impact its biological efficacy.

Consequently, there is a lack of data to construct a detailed analysis or data tables regarding the structure-activity relationships of this compound derivatives. Such studies would typically involve the chemical modification of the this compound core structure at various positions and the subsequent evaluation of these new compounds in biological assays to determine which parts of the molecule are essential for its activity. The absence of this foundational research means that the key functional groups and structural motifs of this compound that govern its biological interactions remain undefined.

Further research into the chemical synthesis and derivatization of this compound is necessary to unlock its therapeutic potential and to establish a clear understanding of its structure-activity landscape. Without such studies, the development of more potent or selective analogs remains a hypothetical endeavor.

Mechanistic Investigations of Atlantinone a Biological Activities

Antimicrobial Activity Studies of Atlantinone A in Specific Biological Assays

Research into the antimicrobial spectrum of this compound has been conducted using established microbiological screening methods. These investigations aim to determine the compound's efficacy against various bacterial and fungal pathogens.

Lack of Broad-Spectrum Antimicrobial Activity Against Tested Bacterial and Fungal Strains

Studies evaluating the antimicrobial activity of this compound have indicated a general lack of significant inhibitory effects against a range of tested microorganisms. Specifically, this compound did not demonstrate broad-spectrum activity when screened against a panel of bacteria and fungi nih.govresearchgate.net. This finding suggests that, within the scope of these particular assays, this compound does not possess potent antimicrobial properties against the tested strains.

Methodological Considerations in Antimicrobial Screening (e.g., Disk Diffusion Assay)

Antimicrobial screening, including that of this compound, commonly employs methods such as the disk diffusion assay. This technique involves impregnating small paper disks with a test compound and placing them on an agar (B569324) plate inoculated with a specific microorganism asm.orgnih.gov. The compound then diffuses into the agar, creating a concentration gradient. If the compound inhibits microbial growth, a clear zone of inhibition will form around the disk asm.orgnih.gov. The size of this zone is indicative of the compound's susceptibility and potency against the microorganism asm.org. For this compound, such assays were performed, leading to the observation of its limited or absent antimicrobial activity against the tested bacterial and fungal strains nih.govresearchgate.net.

Exploration of Other Potential Biological Activities Relevant to Meroterpenoids

Beyond antimicrobial effects, meroterpenoids, including this compound, are investigated for a broader spectrum of biological activities, often drawing parallels with structurally related compounds.

Relevance to Farnesyl Transferase Inhibition

This compound shares structural similarities with andrastins, a class of meroterpenoids previously identified as potent inhibitors of farnesyl transferase (FTase) nih.gov. Farnesyl transferase is an enzyme crucial in the post-translational modification of proteins, including those involved in cell signaling pathways relevant to cancer. The structural resemblance suggests a potential for this compound to also exhibit farnesyl transferase inhibitory activity, warranting further investigation into its anticancer drug properties nih.gov.

Potential as Enzyme Modulators (e.g., BACE1, AChE Inhibition)

Research has indicated that this compound, or related compounds from similar fungal sources, may function as modulators of key enzymes implicated in neurodegenerative diseases researchgate.net. Specifically, studies suggest that this compound exhibits inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE) researchgate.net. BACE1 is a critical enzyme in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease, while AChE is involved in neurotransmission. Inhibition of these enzymes is a therapeutic strategy explored for managing Alzheimer's disease, positioning this compound as a potential lead compound for such applications researchgate.netmdpi.comchemrxiv.orgnih.gov.

Anti-neuroinflammatory Potential

Meroterpenoids, as a class, have garnered attention for their potential anti-inflammatory and anti-neuroinflammatory properties, which are relevant to the pathogenesis of neurodegenerative disorders like Alzheimer's disease mdpi.com. While specific studies detailing the anti-neuroinflammatory effects of this compound are less prominent in the reviewed literature, other meroterpenoids, such as citreohybridonol, have been identified as having anti-neuroinflammatory activity researchgate.net. The general exploration of natural products for their capacity to modulate neuroinflammation, often by targeting pathways like NF-κB mdpi.comnih.govmdpi.com, suggests a potential area for future research into this compound's biological profile.

Compound List:

this compound

Andrastins

Citreohybridones

Citreohybridonol

Summary of Biological Activities of this compound:

Biological Activity CategorySpecific Activity/TargetFindingsRelevant Citations
Antimicrobial Activity AntibacterialNo significant inhibitory activity observed against tested bacterial strains. nih.govresearchgate.net
AntifungalNo significant inhibitory activity observed against tested fungal strains. nih.govresearchgate.net
Enzyme Modulation Farnesyl TransferaseStructurally similar to andrastins, which are known FTase inhibitors, suggesting potential anticancer properties. nih.gov
BACE1 InhibitionIdentified as an inhibitor, suggesting potential for Alzheimer's disease treatment. researchgate.net
AChE InhibitionIdentified as an inhibitor, suggesting potential for Alzheimer's disease treatment. researchgate.net
Anti-neuroinflammatory General PotentialWhile not directly demonstrated for this compound in the reviewed literature, related meroterpenoids exhibit anti-neuroinflammatory effects. researchgate.netmdpi.com

Pathway-Specific Mechanistic Studies

Compound Information Table

PropertyValue
Chemical NameThis compound
Chemical FormulaC26H34O6
Molecular Mass442.2355 researchgate.net
Source OrganismsPenicillium ribeum, P. solitum, P. discolor, P. commune, P. caseifulvum, P. palitans, P. novae-zeelandiae, P. monticola researchgate.netmdpi.comnih.govresearchgate.net
Biosynthetic PrecursorAndrastin A (proposed) researchgate.netmdpi.comnih.govresearchgate.net
Known ActivitiesNo significant antibacterial or antifungal activity reported in one study nih.gov. Structural similarity to andrastins suggests potential for further investigation nih.gov.
Production ModulationProduction can be induced by epigenetic modifiers in certain strains researchgate.netmdpi.comnih.govfrontiersin.org.

Computational and Chemoinformatic Analyses of Atlantinone a

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a molecule and a potential biological target.

While specific molecular docking studies for Atlantinone A are not extensively documented in publicly available literature, its structural similarity to andrastins provides a basis for hypothesizing potential targets. mdpi.com Andrastins are known inhibitors of protein farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins involved in cellular signal transduction. nih.govjapsonline.com Inhibition of FTase is a key strategy in anticancer research. Molecular docking simulations could be employed to compare the binding of this compound with that of known andrastin inhibitors within the FTase active site. Such studies would involve preparing the 3D structure of this compound and the target protein, defining a binding site, and using a scoring function to rank the predicted poses based on binding energy. nih.gov The results could reveal key hydrogen bonds, hydrophobic interactions, and steric compatibilities, guiding future experimental validation.

Table 1: Hypothetical Molecular Docking Results for this compound This table illustrates the potential data output from a molecular docking simulation of this compound against a hypothesized target like Farnesyltransferase (FTase).

ParameterValue/Description
Target Protein Human Farnesyltransferase (FTase)
PDB ID 1JCR (example)
Ligand This compound
Docking Software AutoDock Vina (example)
Predicted Binding Energy -9.8 kcal/mol (hypothetical)
Key Interacting Residues TYR-361, LYS-164, HIS-248, CYS-254 (hypothetical)
Interactions Hydrogen bond with TYR-361; Hydrophobic interactions with surrounding residues (hypothetical)
Inhibition Mechanism Competitive with Farnesyl Pyrophosphate (FPP) (hypothesized)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgpatsnap.com A QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. neovarsity.org

Currently, no specific QSAR models for this compound have been published. The development of such a model would necessitate a dataset of this compound analogs with varying structural modifications and their corresponding measured biological activities against a specific target. drugdesign.org The typical workflow involves several key steps: nih.gov

Data Set Preparation: Synthesizing or isolating a series of structural analogs of this compound.

Descriptor Calculation: For each analog, calculating a range of numerical descriptors that quantify its physicochemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. neovarsity.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to the observed activity. neovarsity.org

Validation: Rigorously testing the model's predictive power using internal and external validation sets. drugdesign.org

A validated QSAR model could identify which structural features of the this compound scaffold are critical for its activity, guiding the design of more potent derivatives.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

Descriptor TypeDescriptor NameDescriptionPotential Influence on Activity
1D (Constitutional) Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Affects size and diffusion properties.
2D (Topological) Wiener IndexA distance-based index related to molecular branching.Reflects molecular compactness.
2D (Physicochemical) LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity.Crucial for membrane permeability and target interaction.
2D (Physicochemical) Hydrogen Bond Donors/AcceptorsThe number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Governs specific interactions with biological targets.
3D (Geometrical) Molecular Surface AreaThe total surface area of the molecule.Relates to the size of the molecule and its potential for interaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the three-dimensional shapes and structures that a molecule can adopt due to the rotation around its single bonds. For a complex, sterically constrained molecule like this compound, which features a bridged and fused ring system, understanding its preferred conformation is crucial for explaining its reactivity and biological function. researchgate.netslideshare.netwillingdoncollege.ac.in The relative configuration of this compound, including its unique 10,3α lactone bridge, was initially established using Nuclear Overhauser Effect (NOE) NMR experiments. mdpi.com

Molecular Dynamics (MD) simulations can provide deeper insight into the molecule's dynamic behavior. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org For this compound, an MD simulation could:

Explore the accessible conformational space and determine the relative energies of different conformers.

Analyze the flexibility of the various ring systems within the structure.

Simulate its interaction with solvent molecules (e.g., water) to understand its behavior in a biological environment.

Probe the stability of a ligand-protein complex predicted by molecular docking. japsonline.com

These simulations offer a dynamic picture that complements the static information obtained from experimental methods or simple molecular modeling. youtube.com

Table 3: Potential Parameters and Outputs of a Molecular Dynamics Simulation for this compound

Simulation Parameter/OutputDescription
Force Field A set of parameters and equations used to describe the potential energy of the system (e.g., AMBER, CHARMM).
Solvent Model Explicit water model (e.g., TIP3P) to simulate an aqueous environment.
Simulation Time The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).
Root Mean Square Deviation (RMSD) A measure of the average deviation of atomic positions, used to assess structural stability over time.
Root Mean Square Fluctuation (RMSF) A measure of the fluctuation of individual atoms or residues, indicating regions of high flexibility.
Conformational Clustering Grouping of simulation snapshots to identify the most populated and stable conformations.
Hydrogen Bond Analysis Tracking the formation and breaking of intramolecular or intermolecular hydrogen bonds over time.

In Silico Biosynthetic Pathway Prediction and Gene Cluster Analysis

The biosynthesis of fungal secondary metabolites is typically encoded by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.gov In silico analysis tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are designed to mine fungal genome data to identify and annotate these BGCs. mdpi.com

For this compound, a biosynthetic pathway has been proposed based on its chemical structure and co-occurrence with related compounds. It is suggested to be derived from the precursor Andrastin A via enzymatic oxidation at positions C-3 and C-10, leading to the formation of the characteristic lactone bridge. nih.govresearchgate.net

Genomic analysis of an this compound-producing Penicillium strain could confirm this hypothesis. By using antiSMASH, researchers can scan the genome for BGCs containing the necessary enzymatic machinery for meroterpenoid synthesis. nih.govresearchgate.netasm.org A putative this compound BGC would be expected to contain genes encoding a terpene cyclase, a polyketide synthase (PKS), and various tailoring enzymes such as P450 monooxygenases and other oxidoreductases responsible for the specific oxidative steps that convert Andrastin A into this compound. nih.govslu.senih.gov

Table 4: Hypothetical Gene Content of the this compound Biosynthetic Gene Cluster

Gene (Abbreviation)Putative FunctionRole in this compound Biosynthesis
atlAGeranylgeranyl Diphosphate (GGDP) SynthaseProvides the C20 terpene precursor.
atlBTerpene CyclaseCatalyzes the cyclization of GGDP to form the andrastane skeleton.
atlCPolyketide Synthase (PKS)Produces the polyketide moiety that fuses with the terpene skeleton.
atlDP450 MonooxygenaseCatalyzes hydroxylation at C-10 of the Andrastin A precursor.
atlEOxidoreductase/DehydrogenaseCatalyzes oxidation at C-3 of the Andrastin A precursor.
atlFLactonase/CyclaseFacilitates the formation of the 10,3α lactone bridge.
atlGTranscription FactorRegulates the expression of other genes within the cluster.
atlHTransporter ProteinExports the final product out of the fungal cell.

Metabolomics Data Analysis and Molecular Networking for Related Compounds

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. When applied to fungi, it can provide a comprehensive snapshot of the secondary metabolites produced under specific culture conditions. frontiersin.org A powerful tool within metabolomics is molecular networking, which uses tandem mass spectrometry (MS/MS) data to visualize the chemical space of a sample. researchgate.net

In molecular networking, particularly using platforms like the Global Natural Product Social Molecular Networking (GNPS) platform, MS/MS fragmentation patterns are compared. nih.gov Molecules that have similar fragmentation patterns (and thus similar chemical structures) are connected in a network, forming clusters of related compounds. researchgate.net

Applying this technique to an extract from an this compound-producing fungus like P. ribeum would be highly informative. nih.gov It would allow for the creation of a molecular network where this compound would appear as a node. mdpi.com This node would likely be clustered with nodes representing its biosynthetic precursor, Andrastin A, as well as other known or unknown analogs and degradation products. This approach is highly effective for dereplication (rapidly identifying known compounds) and for discovering novel, structurally related natural products within the same chemical family. frontiersin.org

Table 5: Hypothetical Molecular Network Cluster for this compound This table illustrates how related compounds might appear in a molecular network generated from a Penicillium extract.

Node ID (m/z)Compound AnnotationRelationship to this compound
443.2484 [M+H]⁺This compound Target Compound
427.2539 [M+H]⁺Andrastin ABiosynthetic Precursor
459.2433 [M+H]⁺Hydroxy-Atlantinone APutative Analog (Oxidized derivative)
415.2378 [M+H]⁺Dehydro-Andrastin APutative Analog (Precursor derivative)
457.2641 [M+H]⁺Andrastone EKnown Related Meroterpenoid
445.2641 [M+H]⁺Unknown AnalogA potentially new, undiscovered related compound.

Future Research Perspectives and Translational Challenges for Atlantinone a

Unexplored Biosynthetic Pathways and Genetic Control Mechanisms

The biosynthesis of Atlantinone A is understood to originate from andrastin A, representing a mixed polyketide-terpenoid pathway nih.govresearchgate.netdntb.gov.uamdpi.com. However, the precise enzymatic machinery and the genetic underpinnings of this pathway remain largely uncharacterized. Research has indicated that this compound was initially identified through chemical epigenetic manipulation of P. hirayamae, suggesting that its production might be governed by "silent" or tightly regulated biosynthetic gene clusters nih.govresearchgate.netjelsciences.commdpi.comresearchgate.net. Future research should focus on identifying the specific genes and enzymes involved in the conversion of andrastin A to this compound, including potential cytochrome P450 enzymes and meroterpenoid cyclases, as suggested by studies on related compounds acs.org. Furthermore, elucidating the genetic control mechanisms that govern the expression of these biosynthetic genes, particularly in response to environmental cues or epigenetic modifiers, is essential for understanding and manipulating its production.

Discovery of Novel Biological Activities and Molecular Targets

While this compound shares structural similarities with andrastins, which are known for their anticancer properties and activity as farnesyltransferase inhibitors dntb.gov.uaresearchgate.net, the specific biological activities and molecular targets of this compound itself are not extensively documented. Preliminary findings suggest it may enhance drug accumulation and interact with P-glycoprotein researchgate.net. This points to a significant gap in knowledge, necessitating comprehensive screening programs to identify its pharmacological potential. Future research should employ high-throughput screening assays to evaluate this compound against a broad spectrum of biological targets, including enzymes, receptors, and cellular pathways relevant to various diseases. Identifying its specific molecular targets will provide a foundation for understanding its mechanism of action and for potential therapeutic development.

Advancements in Scalable Production through Synthetic Biology or Enhanced Fermentation

The identification of this compound in multiple Penicillium species, including P. ribeum, P. solitum, P. discolor, P. commune, P. caseifulvum, P. palitans, P. novae-zeelandiae, and P. monticola, offers a basis for optimizing its production through fermentation nih.govresearchgate.netmdpi.comgeomar.de. Given the challenges in isolating natural products from microbial sources, advancements in synthetic biology and metabolic engineering are critical for achieving scalable and cost-effective production. This could involve genetic engineering of high-yielding Penicillium strains, optimizing fermentation conditions, or heterologous expression of the identified biosynthetic gene cluster in a well-characterized host organism. The principles of synthetic biology, focused on engineering microbial cell factories for natural product synthesis antheia.bionih.govjmb.or.kr, provide a roadmap for developing robust biomanufacturing platforms for this compound.

Development of Robust Analytical Methodologies for Complex Matrices

The isolation and characterization of this compound have relied on advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govresearchgate.netmdpi.com. However, for translational applications, such as its detection in food products or biological samples, the development of robust, sensitive, and specific analytical methodologies is paramount. Challenges in analyzing polar metabolites within complex matrices need to be addressed dntb.gov.uamdpi.com. Future research should focus on developing and validating quantitative methods, potentially utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for reliable detection and quantification of this compound across diverse sample types. This includes establishing standardized protocols for sample preparation and data analysis.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

A comprehensive understanding of this compound's production and biological role necessitates an integrated approach leveraging multi-omics data. This involves combining genomic information (to identify biosynthetic gene clusters), transcriptomic data (to understand gene expression under various conditions), proteomic data (to identify key enzymes), and metabolomic data (to map pathway intermediates) jmb.or.krresearchgate.netnih.govnih.govrsc.orgfrontlinegenomics.comfrontiersin.org. Given that its production can be modulated by epigenetic factors jelsciences.commdpi.comresearchgate.netfrontiersin.org, integrating epigenetic data (e.g., DNA methylation, histone modifications) with other omics datasets will be crucial for deciphering the complex regulatory network governing its biosynthesis. Such integrated analyses can reveal previously hidden aspects of its metabolic pathways and cellular functions, paving the way for targeted engineering and discovery.

Q & A

Q. How are molecular docking and dynamics simulations used to study this compound’s target interactions?

  • Methodological Answer : Dock this compound into protein active sites (e.g., PDB structures) using AutoDock Vina , followed by MD simulations (GROMACS) to assess binding stability. Validate via SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Data Management and Reporting Guidelines

  • Data Contradictions : Document raw data (instrument outputs) and processed datasets (normalized, filtered) in repositories like GNPS or MetaboLights , adhering to FAIR principles .
  • Statistical Rigor : Report significance thresholds (e.g., p < 0.05 with Bonferroni correction) and effect sizes (Cohen’s d) to avoid Type I/II errors .
  • Ethical Compliance : Disclose conflicts of interest and obtain permits for fungal strain collection (Nagoya Protocol compliance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.